molecular formula C24H25N3O6S B2916259 methyl 4-{[3-(4-methoxyphenyl)-4-oxo-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-3-oxobutanoate CAS No. 932351-35-4

methyl 4-{[3-(4-methoxyphenyl)-4-oxo-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-3-oxobutanoate

Cat. No.: B2916259
CAS No.: 932351-35-4
M. Wt: 483.54
InChI Key: SLQDYICPLUXQDE-UHFFFAOYSA-N
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Description

Methyl 4-{[3-(4-methoxyphenyl)-4-oxo-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-3-oxobutanoate is a quinazolinone derivative characterized by a fused bicyclic core with a 4-methoxyphenyl substituent at position 3, a propylcarbamoyl group at position 7, and a sulfanyl-linked 3-oxobutanoate ester moiety. Quinazolinones are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

methyl 4-[3-(4-methoxyphenyl)-4-oxo-7-(propylcarbamoyl)quinazolin-2-yl]sulfanyl-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O6S/c1-4-11-25-22(30)15-5-10-19-20(12-15)26-24(34-14-17(28)13-21(29)33-3)27(23(19)31)16-6-8-18(32-2)9-7-16/h5-10,12H,4,11,13-14H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQDYICPLUXQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)CC(=O)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[3-(4-methoxyphenyl)-4-oxo-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-3-oxobutanoate typically involves multiple steps. The starting materials often include anthranilic acid derivatives and amides, which undergo a series of reactions to form the quinazolinone core. The final product is obtained through a series of reactions that introduce the methoxyphenyl, propylcarbamoyl, and sulfanyl groups .

Industrial Production Methods

The use of green chemistry approaches, such as microwave-induced synthesis and deep eutectic solvents (DES), has been explored to improve the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[3-(4-methoxyphenyl)-4-oxo-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure high yields and purity .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

Methyl 4-{[3-(4-methoxyphenyl)-4-oxo-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-3-oxobutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-{[3-(4-methoxyphenyl)-4-oxo-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound’s quinazolinone core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Functional Properties

Solubility and Lipophilicity :

  • The propylcarbamoyl group in the target compound may enhance lipophilicity compared to 4l , which has polar methoxy groups. This could improve membrane permeability in drug candidates.
  • The sulfanyl (-S-) linkage in the target compound may reduce oxidation stability relative to ether or methylene bridges in analogs.

Thermal Stability: Quinazolinones with electron-withdrawing groups (e.g., carbonyls) typically exhibit higher thermal stability. The 4-oxo and 3-oxobutanoate groups in the target compound likely confer stability comparable to 4l (mp. 228–230°C) .

Crystallographic Analysis: Software such as SHELX (for refinement) and ORTEP-3 (for graphical representation) are widely used in crystallography to resolve complex structures like quinazolinones . These tools may aid in confirming the target compound’s stereochemistry and intermolecular interactions.

Biological Activity

Methyl 4-{[3-(4-methoxyphenyl)-4-oxo-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-3-oxobutanoate (CAS Number: 932351-35-4) is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound features a complex structure characterized by a quinazoline core, methoxyphenyl group, and a sulfanyl moiety. Its molecular formula is C24H25N3O6SC_{24}H_{25}N_3O_6S, indicating the presence of nitrogen, oxygen, and sulfur in its composition. This structural complexity contributes to its potential biological activities.

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported that related compounds demonstrate antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, with MIC values around 256 µg/mL .

Anticancer Activity

The compound's potential as an anticancer agent has been evaluated in various studies:

  • Cell Line Studies : In vitro assays have shown that derivatives of this compound can inhibit the growth of several cancer cell lines. For example, compounds with similar structures have demonstrated cytotoxic effects on breast cancer and leukemia cell lines .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest in cancer cells. Specific pathways affected include those involving reactive oxygen species (ROS) generation and modulation of apoptotic markers .

Enzyme Inhibition

This compound has also been studied for its enzyme inhibitory properties:

  • Carbonic Anhydrase Inhibition : Similar compounds have been identified as potent inhibitors of carbonic anhydrase isoforms IX and XII, which are implicated in tumor growth and metastasis . This inhibition can lead to reduced tumor progression and enhanced therapeutic efficacy.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntibacterialMIC = 256 µg/mL against E. coli
AnticancerCytotoxic effects on cancer cell lines
Enzyme InhibitionInhibits carbonic anhydrase IX/XII

Case Study Example

In a study conducted by El-Azab et al. (2020), derivatives of this compound were synthesized and tested for their biological activities. The results indicated promising antibacterial and anticancer profiles, suggesting that modifications to the quinazoline core could enhance efficacy against specific targets .

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